Bis(2-diethylaminoethoxy)diethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-diethylaminoethoxy)diethylsilane is an organosilicon compound with the molecular formula C16H38N2O2Si It is characterized by the presence of two diethylaminoethoxy groups attached to a diethylsilane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-diethylaminoethoxy)diethylsilane typically involves the reaction of diethylsilane with diethylaminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-diethylaminoethoxy)diethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The diethylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
Bis(2-diethylaminoethoxy)diethylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.
Biology: The compound is employed in the development of bioactive molecules and drug delivery systems.
Medicine: It is investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: The compound is utilized in the production of specialty chemicals and coatings.
Wirkmechanismus
The mechanism of action of Bis(2-diethylaminoethoxy)diethylsilane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(dimethylaminoethoxy)diethylsilane
- Bis(ethylmethylaminoethoxy)diethylsilane
- Bis(tert-butylaminoethoxy)diethylsilane
Uniqueness
Bis(2-diethylaminoethoxy)diethylsilane is unique due to its specific combination of diethylaminoethoxy groups and diethylsilane core. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications that other similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
20467-11-2 |
---|---|
Molekularformel |
C16H38N2O2Si |
Molekulargewicht |
318.57 g/mol |
IUPAC-Name |
2-[2-(diethylamino)ethoxy-diethylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C16H38N2O2Si/c1-7-17(8-2)13-15-19-21(11-5,12-6)20-16-14-18(9-3)10-4/h7-16H2,1-6H3 |
InChI-Schlüssel |
BCQXJMXMLOVQQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCO[Si](CC)(CC)OCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.